

# A Comparative Clinical Data Guide: MORF-057 and Abrilumab for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | FRF-06-057 |           |
| Cat. No.:            | B15612757  | Get Quote |

For researchers and professionals in drug development, this guide provides an objective comparison of the clinical data for MORF-057 and abrilumab, two agents targeting the  $\alpha 4\beta 7$  integrin for the treatment of ulcerative colitis (UC). This analysis is based on publicly available clinical trial results, focusing on efficacy, safety, and mechanism of action to support further research and development in inflammatory bowel disease (IBD).

At a Glance: MORF-057 vs. Abrilumab

| Feature            | MORF-057                                     | Abrilumab                                     |
|--------------------|----------------------------------------------|-----------------------------------------------|
| Drug Class         | Oral small molecule                          | Fully human IgG2 monoclonal antibody[1][2][3] |
| Target             | α4β7 Integrin[4][5]                          | α4β7 Integrin[1][2][3]                        |
| Administration     | Oral[4]                                      | Subcutaneous Injection[1][6]                  |
| Development Status | Phase 2 trials ongoing[7][8]                 | Development Discontinued[9] [10]              |
| Indication         | Ulcerative Colitis, Crohn's<br>Disease[4][7] | Ulcerative Colitis, Crohn's<br>Disease[2]     |

# Mechanism of Action: Targeting Gut-Specific Inflammation



Both MORF-057 and abrilumab are designed to inhibit the  $\alpha4\beta7$  integrin, a protein crucial for the migration of inflammatory immune cells into the intestinal tissue.[2][4] By blocking the interaction of  $\alpha4\beta7$  on lymphocytes with its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut, these drugs aim to reduce gut-specific inflammation.[1][11][12] MORF-057 achieves this as an oral small molecule, while abrilumab is a subcutaneously administered monoclonal antibody.[4][6][13]

**Caption:** Inhibition of the  $\alpha 4\beta 7$ -MAdCAM-1 pathway.

## **Clinical Efficacy in Ulcerative Colitis**

Clinical trial data for both agents in patients with moderate-to-severe ulcerative colitis are summarized below. It is important to note that direct comparison is challenging due to differences in study design, patient populations, and endpoints.

## MORF-057: EMERALD-1 (Phase 2a) Results

The EMERALD-1 study was an open-label, single-arm trial evaluating MORF-057 at a dose of 100 mg twice daily.[11][14]

| Efficacy Endpoint (at Week 12)         | MORF-057 (100 mg BID)  |
|----------------------------------------|------------------------|
| Clinical Response (mMCS)               | 45.7%[12][15]          |
| Endoscopic Improvement                 | 25.7%[12][15]          |
| Clinical Remission (mMCS)              | 25.7%[11]              |
| Histologic Remission (RHI score ≤3)    | 22.9%[16]              |
| Mean Change in RHI Score from Baseline | -6.4 (p=0.002)[11][15] |

mMCS: modified Mayo Clinic Score; RHI: Robarts Histopathology Index

#### **Abrilumab: Phase 2b Results**

This was a randomized, double-blind, placebo-controlled study.[6][17] The primary endpoint was clinical remission at week 8 for the two highest doses versus placebo.[6][17]



| Efficacy Endpoint (at Week 8) | Placebo (n=116) | Abrilumab 70 mg<br>(n=98)             | Abrilumab 210 mg<br>(n=79)            |
|-------------------------------|-----------------|---------------------------------------|---------------------------------------|
| Clinical Remission            | 4.3%[6]         | 13.3% (p=0.021)[6]                    | 12.7% (p=0.030)[6]                    |
| Clinical Response             | Not Reported    | Significantly greater than placebo[6] | Significantly greater than placebo[6] |
| Mucosal Healing               | Not Reported    | Significantly greater than placebo[6] | Significantly greater than placebo[6] |

Clinical Remission defined as total Mayo Score ≤2 points, with no individual sub-score >1 point. [6]

**Pharmacokinetics and Pharmacodynamics** 

| Parameter        | MORF-057                                                                                                                                     | Abrilumab                                                                                                                                                                                                        |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pharmacokinetics | Predictable PK profile.[18] Phase 1 data in healthy volunteers confirmed dose- proportional and predictable pharmacokinetics.[18]            | Following subcutaneous dosing, median tmax ranged from 2-10 days with a bioavailability of 82-99%.[19] The terminal half-life was approximately 31 days.[19]                                                     |
| Pharmacodynamics | Dose-dependent α4β7 receptor occupancy (RO) was observed, with saturation (>99% median RO) achieved at the 100 mg twice-daily dose. [14][20] | Maximal reduction of free α4β7 on naïve CD4+ T cells was observed at the first post-dose assessment (week 2) and persisted through week 12.[1] An EC50 of 0.01 μg/ml was shown for the PD effect on α4β7 RO.[19] |

## **Safety and Tolerability Profile**



| Agent     | Key Safety Findings                                                                                                                                                                                                                                                   |  |
|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| MORF-057  | Generally well-tolerated in Phase 1 and 2a studies.[11][14][16] No treatment-emergent serious adverse events (SAEs) were observed in the EMERALD-1 study.[11][16] The most common adverse events reported were exacerbation of ulcerative colitis and anemia.[8] [11] |  |
| Abrilumab | Was well-tolerated in Phase 2 studies.[1] Adverse events were similar among treatment and placebo groups.[21] No cases of progressive multifocal leukoencephalopathy (PML) or deaths were reported.[6][17]                                                            |  |

# Experimental Protocols MORF-057: EMERALD-1 Trial (NCT05291689)

This was a Phase 2a, open-label, single-arm, multicenter trial to assess the efficacy, safety, and tolerability of MORF-057.[5][16]





Click to download full resolution via product page

Caption: Workflow for the MORF-057 EMERALD-1 Phase 2a trial.

- Patient Population: Adults with moderately to severely active UC for at least 3 months who
  had an inadequate response, loss of response, or intolerance to other UC treatments.[15]
- Intervention: 100 mg of oral MORF-057 administered twice daily.[14][16]
- Primary Endpoint: Change in the Robarts Histopathology Index (RHI) score from baseline to week 12.[14][16]
- Duration: A 12-week induction period followed by a 40-week maintenance period.[5][16]

### **Abrilumab: Phase 2b Trial (NCT01694485)**

This was a randomized, double-blind, placebo-controlled, multicenter study.[6][17]

 Patient Population: Patients with moderate-to-severe ulcerative colitis (total Mayo Score 6-12, recto-sigmoidoscopy score ≥2) with an inadequate response or intolerance to conventional therapies.[6][17]



- Intervention Arms:
  - Placebo[6]
  - Abrilumab 7 mg, 21 mg, or 70 mg (subcutaneous) on day 1, weeks 2 and 4, and every 4 weeks thereafter.
  - Abrilumab 210 mg (subcutaneous) as a single dose on day 1.[6]
- Primary Endpoint: Clinical remission (total Mayo Score ≤2 points, no individual sub-score >1 point) at week 8 for the 70 mg and 210 mg dosage groups versus placebo.[6][17]
- Key Secondary Endpoints: Clinical response and mucosal healing at week 8.[6][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of abrilumab, an α4β7 integrin inhibitor, in Japanese patients with moderate-to-severe ulcerative colitis: a phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrilumab Overview Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. MORF-057 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Efficacy and Safety of Abrilumab in a Randomized, Placebo-Controlled Trial for Moderate-to-Severe Ulcerative Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MORF 057 AdisInsight [adisinsight.springer.com]
- 8. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 9. Abrilumab Amgen/AstraZeneca AdisInsight [adisinsight.springer.com]
- 10. abrilumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 11. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 12. Morphic's Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls -BioSpace [biospace.com]
- 13. jwatch.org [jwatch.org]
- 14. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 BioSpace [biospace.com]
- 15. hcplive.com [hcplive.com]
- 16. A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Morphic Reports Positive Interim Results from Single Ascending Dose Phase 1 Clinical Trial of MORF-057 BioSpace [biospace.com]
- 19. Clinical pharmacology of AMG 181, a gut-specific human anti-α4β7 monoclonal antibody, for treating inflammatory bowel diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD BioSpace [biospace.com]
- 21. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Clinical Data Guide: MORF-057 and Abrilumab for Ulcerative Colitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612757#cross-study-comparison-of-morf-057-and-abrilumab-clinical-data]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com